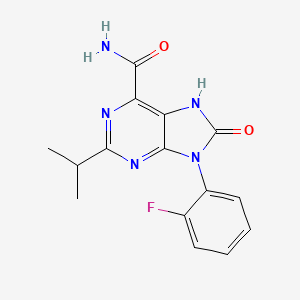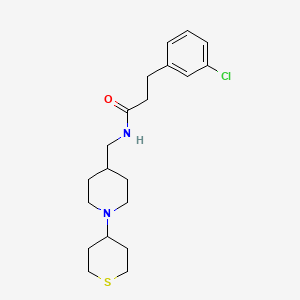
N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorenyl group, a methylsulfonyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl precursor. The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the azetidine ring via cyclization. The methylsulfonyl group is then added through a sulfonylation reaction. The final step involves the coupling of the azetidine ring with the fluorenyl group to form the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or azetidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects. The methylsulfonyl group may also play a role in enhancing the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
- N-(9H-fluoren-2-yl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide
- N-(9H-fluoren-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Uniqueness
This compound is unique due to its combination of a fluorenyl group, a methylsulfonyl group, and an azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity for certain molecular targets.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-24(22,23)20-10-14(11-20)18(21)19-15-6-7-17-13(9-15)8-12-4-2-3-5-16(12)17/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSNTKENQVMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2800056.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)







![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)
